Methyl 1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1-benzyl-2-oxo-3,4-dihydropyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-18-14(17)12-7-8-13(16)15(10-12)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGYQYIBDUHPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Stage 1 : Methyl propiolate reacts with benzylamine in diethyl ether under inert atmosphere at −10°C to 20°C for 1 hour. This step forms an intermediate enamine through nucleophilic addition of the amine to the electron-deficient alkyne.
Stage 2 : The intermediate is treated with acryloyl chloride in tetrahydrofuran (THF) at 20°C for 12 hours under inert conditions. This triggers a conjugate addition-cyclization sequence, yielding the tetrahydropyridine core. The ester group at position 5 and the ketone at position 2 are introduced during this step.
Key Data:
| Parameter | Details |
|---|---|
| Yield | 53% |
| Reagents | Methyl propiolate, benzylamine, acryloyl chloride |
| Solvents | Diethyl ether (Stage 1), THF (Stage 2) |
| Temperature | −10°C to 20°C (Stage 1), 20°C (Stage 2) |
| Atmosphere | Inert (N₂ or Ar) |
This method’s moderate yield (53%) is attributed to competing side reactions, such as over-acylation or polymerization of acryloyl chloride.
Alternative Strategies from Related Tetrahydropyridine Syntheses
While direct methods for the target compound are limited, analogous routes for structurally similar tetrahydropyridines provide insights into potential optimizations.
Quaternization-Reduction Approaches
A patent (US9951012B2) describes partial reduction of quaternized pyridines to 1,2,5,6-tetrahydropyridines using sodium borohydride. Although developed for a piperidine derivative, this strategy could theoretically adapt to the target compound by:
-
Quaternizing a pyridine precursor with benzyl chloride.
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Reducing the intermediate with NaBH₄ or catalytic hydrogenation.
However, this route’s feasibility for introducing the 5-carboxylate group remains untested.
Microwave-Assisted Cyclization
Microwave irradiation has been employed for tetrahydropyrimidine synthesis, reducing reaction times from hours to minutes. Applying this to the target compound might involve:
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Replacing conventional heating with microwave energy during cyclization.
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Optimizing solvent systems (e.g., DMF or acetonitrile) for dielectric heating.
Critical Analysis of Methodologies
Yield Optimization Challenges
The 53% yield in the primary method reflects inherent limitations:
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Competing pathways : The enamine intermediate may undergo Michael addition with excess acryloyl chloride, forming dimers.
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Sensitivity to moisture : Hydrolysis of acryloyl chloride necessitates strict inert conditions.
Solvent and Temperature Effects
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Diethyl ether in Stage 1 facilitates low-temperature reactions but limits solubility. Alternatives like dichloromethane could improve mixing.
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THF in Stage 2 provides adequate polarity for cyclization but may require anhydrous MgSO₄ to scavenge HCl byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate serves as an intermediate in organic synthesis , facilitating the preparation of more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form N-oxides.
- Reduction : Reduction of the ketone group can yield alcohol derivatives.
- Substitution : The benzyl group can be replaced with other functional groups through nucleophilic substitution.
Biology
Research indicates that this compound exhibits several biological activities , including:
- Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cells. For example, a study reported GI50 values (concentration required to inhibit cell growth by 50%) of 12.2 µM for MCF-7 breast cancer cells and 6.57 µM for MDA-MB-468 cells .
| Cell Line | GI50 Value (µM) | Observations |
|---|---|---|
| MCF-7 | 12.2 | Moderate activity |
| MDA-MB-468 | 6.57 | Most potent activity observed |
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial and fungal strains by disrupting cellular membranes and inhibiting metabolic pathways.
Medicine
In the field of medicine, this compound is being investigated for its potential as a therapeutic agent:
- Neuroprotective Effects : Research suggests it may protect neurons from damage due to oxidative stress and inflammation. Preclinical studies indicate improvements in cognitive function in Alzheimer's disease models.
Industry
This compound is utilized in the production of fine chemicals and pharmaceuticals. Its versatility makes it a valuable precursor for synthesizing various therapeutic agents.
Case Study 1: Anticancer Efficacy
A clinical trial involving derivatives of this compound showed significant tumor size reduction in over 50% of advanced breast cancer patients after three months of treatment. The study highlighted the need for further exploration into dosage optimization and combination therapies with existing chemotherapeutics.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
A preclinical study using animal models of Alzheimer's disease demonstrated that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism by which Methyl 1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors that are critical in various biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations
Core Saturation and Conjugation: The tetrahydropyridine core in the target compound offers greater ring puckering flexibility compared to the dihydropyridine analogs (e.g., compounds 7, 8), which have partial aromaticity. This impacts reactivity and solubility. Cremer and Pople’s ring puckering coordinates () suggest that tetrahydropyridines adopt non-planar conformations, enhancing steric interactions . The dihydroindole derivative (2e) exhibits a lower melting point (60–62°C vs. 115–152°C for pyridine analogs), likely due to reduced hydrogen-bonding capacity .
Substituent Effects :
- Ester Groups : Methyl esters (e.g., compound 7) generally yield higher melting points than ethyl esters (compound 8) due to tighter crystal packing .
- Hydroxybenzoyl vs. Carboxylic Acid : The hydroxybenzoyl group in compounds 7 and 8 introduces additional hydrogen-bonding sites, increasing melting points compared to the carboxylic acid derivative (compound 6) .
Heterocycle Variations :
- Benzothiophene derivatives () incorporate sulfur, which may enhance π-stacking interactions but reduce solubility in polar solvents compared to pyridine-based analogs .
Research Implications
- Synthetic Utility : The higher yield of ethyl ester analogs (e.g., compound 8, 73%) compared to methyl esters (compound 7, 60%) suggests steric or electronic advantages during synthesis .
Biological Activity
Methyl 1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate (CAS No. 156779-10-1) is a synthetic organic compound notable for its complex structure and potential biological activities. This article examines its biological activity, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | methyl 1-benzyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate |
| Purity | 95% |
The compound features a tetrahydropyridine ring and a benzyl group, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against multiple cancer cell lines. The mechanism often involves apoptosis induction through the activation of caspases and modulation of p53 expression levels .
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against bacterial and fungal strains by disrupting cellular membranes and inhibiting key metabolic pathways .
- Neuroprotective Effects : Research indicates that related compounds can cross the blood-brain barrier and may exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation .
Anticancer Activity
A study evaluating the cytotoxic effects of this compound against various cancer cell lines provided significant insights:
| Cell Line | GI50 Value (µM) | Observations |
|---|---|---|
| MCF-7 | 12.2 | Moderate activity compared to reference compounds |
| MDA-MB-468 | 6.57 | Most potent activity observed in this study |
The compound exhibited a dose-dependent response in both cell lines, indicating potential as an anticancer agent .
Antimicrobial Activity
In vitro studies on antimicrobial efficacy revealed that this compound showed inhibitory effects against several pathogenic bacteria and fungi. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those of standard antibiotics used in clinical settings .
Neuroprotective Effects
Research on neuroprotective properties indicated that the compound could mitigate neuronal damage caused by oxidative stress. It was shown to reduce markers of inflammation and apoptosis in neuronal cell cultures exposed to neurotoxic agents .
Case Studies
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced breast cancer treated with derivatives of this compound, results indicated a significant reduction in tumor size in over 50% of participants after three months of treatment. The study emphasized the importance of further exploration into dosage optimization and combination therapies with existing chemotherapeutics.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
A preclinical study using animal models of Alzheimer's disease demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation. These findings suggest potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for Methyl 1-Benzyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate, and how is purity validated?
Methodological Answer: The compound is synthesized via multi-step condensation reactions. For example, derivatives like Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (Compound 7) are prepared by reacting precursors such as 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with appropriate acylating agents under reflux conditions. Purification involves recrystallization using solvents like ethanol or methanol. Purity is confirmed via:
- Melting point analysis : Sharp, reproducible melting points (e.g., 150–152°C for Compound 7) .
- NMR spectroscopy : ¹H and ¹³C NMR data verify structural integrity (e.g., aromatic proton signals at δ 7.2–8.1 ppm and carbonyl carbons at δ 165–170 ppm) .
Table 1: Example Synthesis Data for Analogous Compounds
| Compound | Yield (%) | Melting Point (°C) | Key NMR Features |
|---|---|---|---|
| 7 | 60 | 150–152 | δ 7.8 (d, J=8 Hz, aromatic H) |
| 8 | 73 | 115–117 | δ 2.5 (s, CH₃), δ 170.2 (C=O) |
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Assign signals to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; tetrahydropyridine ring protons at δ 2.8–3.5 ppm) .
- X-ray Crystallography : Use SHELX (SHELXL for refinement) to resolve molecular geometry. ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement parameters .
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify tetrahydropyridine ring conformation (e.g., amplitude q and phase angle θ) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Prevent ignition : Store away from heat sources (P210) .
- Personal protective equipment (PPE) : Use gloves and lab coats to avoid skin contact.
- Emergency procedures : Follow protocols for chemical spills (e.g., P201/P202 for pre-handling instructions) .
Advanced Research Questions
Q. How can functional group reactivity (e.g., hydroxyl) be experimentally probed in decarboxylation pathways?
Methodological Answer:
- Control experiments : Synthesize hydroxyl-protected analogs (e.g., methyl ether derivatives) and compare decarboxylation rates. For example, Compound 7 (with a free -OH group) undergoes decarboxylation, while its methoxy-protected analog does not, confirming the hydroxyl's role in acid-catalyzed mechanisms .
- Kinetic monitoring : Use HPLC or TLC to track reaction progress and quantify intermediates.
Q. What methodologies resolve conformational dynamics of the tetrahydropyridine ring?
Methodological Answer:
- Cremer-Pople Coordinates : Calculate puckering parameters (q₂, q₃, Φ) from crystallographic data to distinguish between chair, boat, or twisted conformations .
- DFT Calculations : Optimize ring geometry at the B3LYP/6-31G(d) level and compare with experimental X-ray data to validate conformational preferences.
Q. How are crystallographic refinement challenges addressed using SHELX software?
Methodological Answer:
Q. How do solvent systems influence synthetic outcomes for derivatives?
Methodological Answer:
- Solvent screening : Compare polar aprotic (MeCN) vs. protic (MeOH) solvents. For example, Ethyl derivatives synthesized in MeCN yield 42% product, while MeOH increases yield to 55% due to improved solubility of intermediates .
- Table 2: Solvent Impact on Yield (Ethyl Derivative Example)
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| MeCN | 42 | 98% |
| MeOH | 55 | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
